molecular formula C27H33N3O4S B3006481 N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-31-5

N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B3006481
CAS No.: 878059-31-5
M. Wt: 495.64
InChI Key: ZNJIJIPJRUFLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C27H33N3O4S and its molecular weight is 495.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, have been studied for their biological responses which vary qualitatively and quantitatively. These derivatives are significant due to their commercial importance and the considerable information generated over the years about the biological consequences of exposure. The study reviewed individual chemicals, including their environmental toxicology, reflecting the material's biology and its usage or proposed usage (Kennedy, 2001).

Biological Activities of N-sulfonylamino Azinones

N-sulfonylamino azinones, as analogs of the broader family to which this compound belongs, have been a focus of research due to their substantial biological activities. These compounds are recognized as privileged heterocycles with a wide range of biological effects including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Specifically, new generations of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Sulfa Drug Analogs and Sulfonamides

This compound, as part of the sulfonamide class, is notable for its presence in many clinically used drugs. The primary sulfonamide moiety is integral to various drug types, and recent advancements have led to novel drugs incorporating this group. This review covers various classes of sulfonamides investigated, highlighting their continued importance in therapeutic applications (Carta, Scozzafava, & Supuran, 2012).

Pharmaceutical and Medicinal Significance of Sulfur (SVI)-Containing Motifs

Sulfur-based moieties, including sulfonyl or sulfonamide-based analogs like this compound, possess a variety of pharmacological properties. These derivatives offer a high degree of structural diversity, crucial for discovering new therapeutic agents. The development of less toxic, cost-effective, and highly active sulfonamides is a current research focus, with over 150 FDA-approved Sulfur-based drugs in the market, used for treating a wide array of diseases (Zhao et al., 2018).

Properties

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O4S/c1-18-9-11-29(12-10-18)26(32)16-30-15-24(22-7-5-6-8-23(22)30)35(33,34)17-25(31)28-27-20(3)13-19(2)14-21(27)4/h5-8,13-15,18H,9-12,16-17H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJIJIPJRUFLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.